![molecular formula C16H18ClNO2 B4453688 [(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine](/img/structure/B4453688.png)
[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine
概要
説明
[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine is an organic compound that features a combination of chloro, methoxy, and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation followed by amination. The reaction conditions often require the presence of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide (NaOCH₃).
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
[(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of [(3-chloro-4-methoxyphenyl)methyl][(2-methoxyphenyl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 3-chloro-4-methylphenyl isocyanate
- 2-methoxyphenyl isocyanate
- 4-chloro-3-methylphenol
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-19-15-6-4-3-5-13(15)11-18-10-12-7-8-16(20-2)14(17)9-12/h3-9,18H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKFKXMFFWLJIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


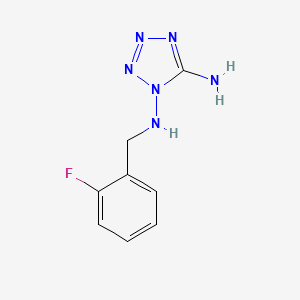
![{[4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amine hydrochloride](/img/structure/B4453639.png)
![1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B4453645.png)
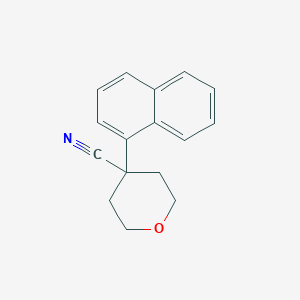
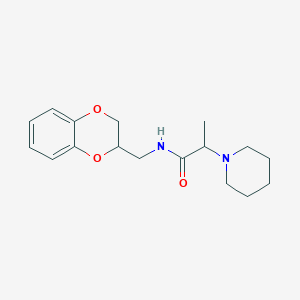
![4-{[4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl]carbonyl}morpholine](/img/structure/B4453661.png)
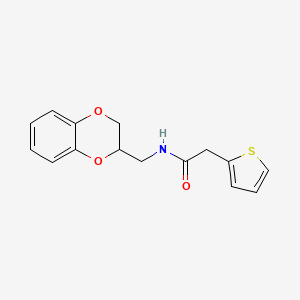
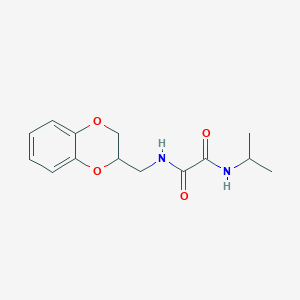
![2-[(3-chloro-4-methoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4453677.png)
![2-{[(1-ethyl-1H-indol-3-yl)methyl]amino}-2-methyl-1-propanol](/img/structure/B4453703.png)
![N-[(1-ethyl-1H-indol-3-yl)methyl]cyclopropanamine](/img/structure/B4453706.png)
![5'-chloro-7'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4453712.png)
![5'-chloro-7'-methylspiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B4453720.png)
![N-(3-chloro-4-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B4453726.png)
